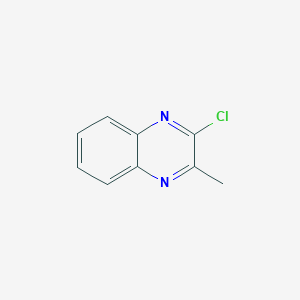

2-Chloro-3-méthylquinoxaline

Vue d'ensemble

Description

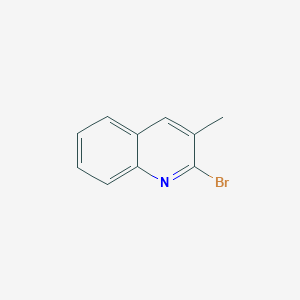

2-Chloro-3-methylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H7ClN2. It is a derivative of quinoxaline, which is characterized by a fused benzene and pyrazine ring structure.

Applications De Recherche Scientifique

2-Chloro-3-methylquinoxaline has been extensively studied for its antimicrobial, antiviral, anticancer, and anti-inflammatory properties. It serves as a core structure for the synthesis of various biologically active compounds. In medicinal chemistry, it is used to develop new drugs targeting bacterial and viral infections, cancer, and inflammatory diseases .

In the field of industrial chemistry, 2-Chloro-3-methylquinoxaline is utilized as an intermediate in the synthesis of dyes, pigments, and other fine chemicals. Its derivatives are also explored for their potential use in agricultural chemicals and materials science .

Mécanisme D'action

Target of Action

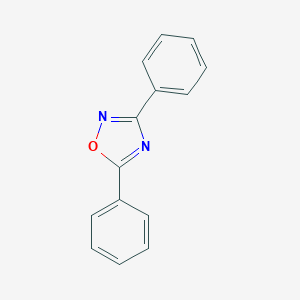

It’s known that quinoxaline derivatives, which include 2-chloro-3-methylquinoxaline, exhibit a broad spectrum of biological activity such as antibacterial, antifungal, antiviral, and antimicrobial properties .

Mode of Action

2-Chloro-3-methylquinoxaline is a nucleus around which various molecular transformations are performed to obtain new compounds expected to possess optimized antimicrobial activity . It reacts with aromatic amines in a basic medium forming 2-arylamino-3-methylquinoxalines .

Biochemical Pathways

Given its antimicrobial properties, it can be inferred that it interferes with the essential biochemical pathways of the microorganisms, leading to their inhibition or death .

Pharmacokinetics

Its molecular weight of 17862 suggests that it may have good bioavailability as per Lipinski’s rule of five.

Result of Action

The result of the action of 2-Chloro-3-methylquinoxaline is the inhibition or killing of microorganisms, given its antimicrobial properties

Analyse Biochimique

Cellular Effects

Some quinoxaline derivatives have been found to exhibit a broad spectrum of biological activity such as antibacterial, antifungal, antiviral, anticancer, antituberculosis, antimalarial, and anti-inflammatory properties

Molecular Mechanism

Some quinoxaline derivatives have been used in the synthesis of new Schiff bases, which are known to possess antimicrobial activity . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by 2-Chloro-3-methylquinoxaline are not documented in the available literature.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methylquinoxaline typically involves the reaction of ortho-phenylenediamine with ethyl pyruvate in the presence of a solvent such as n-butanol. This reaction yields 2-hydroxy-3-methylquinoxaline, which is then treated with phosphorus oxychloride (POCl3) to produce 2-Chloro-3-methylquinoxaline .

Industrial Production Methods: In industrial settings, the production of 2-Chloro-3-methylquinoxaline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of recyclable catalysts and environmentally friendly solvents, are also being explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-3-methylquinoxaline undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom at the C2 position with nucleophiles such as aromatic amines, resulting in the formation of 2-arylamino-3-methylquinoxalines.

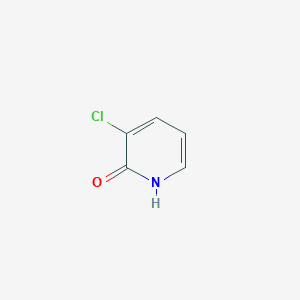

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, leading to the formation of quinoxalinone derivatives.

Major Products: The major products formed from these reactions include 2-arylamino-3-methylquinoxalines and various quinoxalinone derivatives, which have been studied for their potential biological activities .

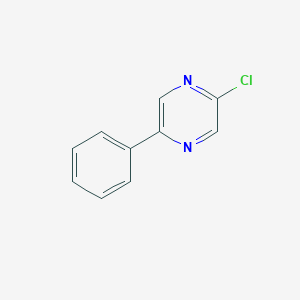

Comparaison Avec Des Composés Similaires

Quinoxaline: The parent compound with a similar fused benzene and pyrazine ring structure.

2-Chloroquinoxaline: A closely related compound with a chlorine atom at the C2 position but without the methyl group.

3-Methylquinoxaline: A derivative with a methyl group at the C3 position but without the chlorine atom.

Uniqueness: 2-Chloro-3-methylquinoxaline is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical reactivity and biological activity. This combination allows for the synthesis of a wide range of derivatives with diverse pharmacological properties .

Propriétés

IUPAC Name |

2-chloro-3-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDLUYLWPJMGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284712 | |

| Record name | 2-chloro-3-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32601-86-8 | |

| Record name | 32601-86-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Chloro-3-methylquinoxaline in synthetic chemistry?

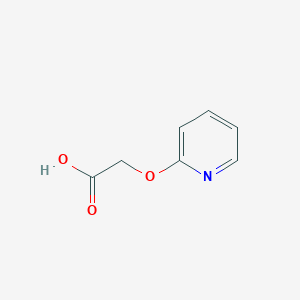

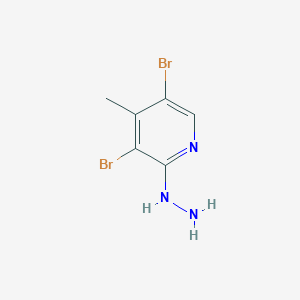

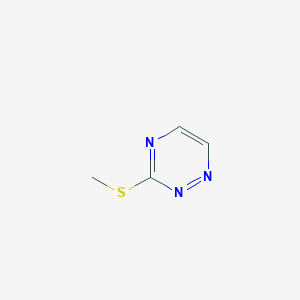

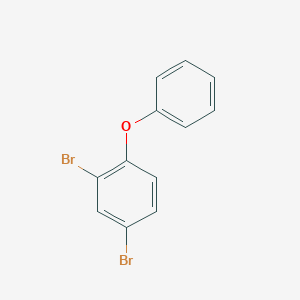

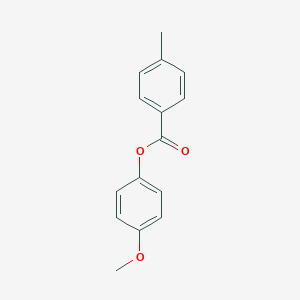

A1: 2-Chloro-3-methylquinoxaline serves as a versatile building block in organic synthesis. Its reactivity stems from the chlorine atom at the 2-position, which can be readily replaced by various nucleophiles. This property allows for the creation of diverse quinoxaline derivatives with potentially valuable properties. For example, researchers have synthesized thioether derivatives by reacting 2-Chloro-3-methylquinoxaline with 2-chloro-N-(substituted aryl/alkyl)-acetamides. [, ] Similarly, ether-linked derivatives have been created by substituting the chlorine with an ether linkage attached to a benzene ring. []

Q2: What is known about the anti-inflammatory activity of 2-Chloro-3-methylquinoxaline derivatives?

A2: Research indicates that certain thioether derivatives of 2-Chloro-3-methylquinoxaline exhibit promising anti-inflammatory activity. Specifically, compounds with various N-substituted aryl/alkyl acetamide groups at the thioether linkage demonstrated notable efficacy in the carrageenan-induced rat paw edema model. [, ] This suggests that modifications at this position significantly influence the anti-inflammatory potential of these derivatives.

Q3: Has the structure of 2-Chloro-3-methylquinoxaline been characterized?

A3: Yes, the structure of 2-Chloro-3-methylquinoxaline has been elucidated using various spectroscopic techniques, including X-ray crystallography. The molecule is essentially planar, with a slight dihedral angle between the benzene and pyrazine rings. [] Further structural insights can be obtained from IR and 1H NMR spectral data of 2-Chloro-3-methylquinoxaline and its derivatives. [, , ]

Q4: What are the potential antimicrobial applications of 2-Chloro-3-methylquinoxaline derivatives?

A4: Studies have explored the antimicrobial activity of various 2-Chloro-3-methylquinoxaline derivatives. Notably, some thioether derivatives, particularly those with specific substitutions at the phenyl ring of the acetamide group, displayed significant antibacterial activity comparable to Ciprofloxacin. [] This highlights the potential of these compounds as novel antimicrobial agents.

Q5: What are the future directions for research on 2-Chloro-3-methylquinoxaline?

A5: Future research could focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.